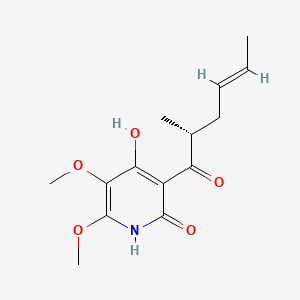

Harzianopyridone

Descripción general

Descripción

Harzianopirida (HAR): es un producto natural marino derivado de la cepa Trichoderma harzianum. Inicialmente fue aislado de muestras de esponjas (Callyspongia sp.). Los productos naturales marinos a menudo exhiben estructuras novedosas y diversas actividades biológicas, lo que los convierte en recursos valiosos para medicamentos innovadores .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Las rutas sintéticas específicas para la harzianopirida aún están bajo investigación, pero se obtiene de la cepa Trichoderma. Se necesita más investigación para dilucidar las vías sintéticas detalladas.

Métodos de producción industrial: Hasta ahora, no existe un método de producción a escala industrial establecido para la harzianopirida. La investigación en esta área está en curso.

Análisis De Reacciones Químicas

Tipos de reacciones: La harzianopirida se ha estudiado por sus actividades antifúngicas, antibacterianas y herbicidas.

Reactivos y condiciones comunes: Los reactivos y condiciones utilizados en las reacciones de harzianopirida siguen siendo un área activa de investigación. Los investigadores están explorando su comportamiento químico e identificando condiciones adecuadas para su síntesis y modificación.

Productos principales: Los productos principales que resultan de las reacciones de harzianopirida no se han caracterizado ampliamente. Se necesitan más estudios para determinar los compuestos específicos que se forman durante sus transformaciones.

Aplicaciones Científicas De Investigación

Antiviral: Investigaciones recientes han demostrado que la harzianopirida inhibe la replicación del virus Zika (ZIKV) al unirse directamente a la ARN polimerasa dependiente de ARN (RdRp) del ZIKV.

Otras actividades biológicas: Más allá de los efectos antivirales, las actividades biológicas más amplias de la harzianopirida todavía se están explorando.

Mecanismo De Acción

El mecanismo de acción de la harzianopirida implica su interacción con la RdRp del ZIKV. Al suprimir la actividad polimerasa de la RdRp, inhibe la replicación viral .

Comparación Con Compuestos Similares

Si bien la singularidad de la harzianopirida es notable, una comparación exhaustiva con compuestos similares sigue siendo un área de interés. Más investigaciones ayudarán a identificar moléculas relacionadas y destacar sus características distintivas.

Propiedades

IUPAC Name |

4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYAYFJAGDIMEX-HQZHTGGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C[C@@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

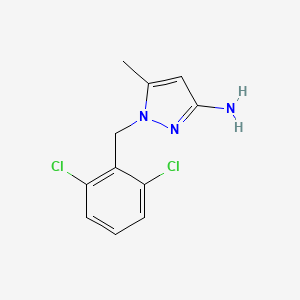

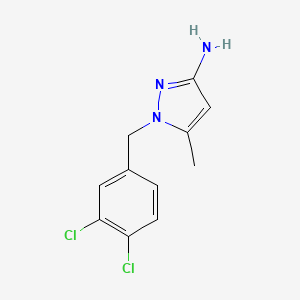

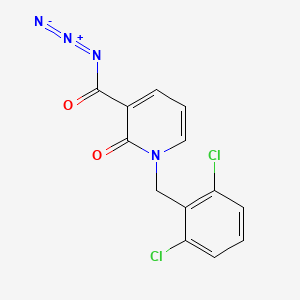

Feasible Synthetic Routes

Q1: What is Harzianopyridone and where is it found?

A1: this compound (HAR) is a secondary metabolite produced by the fungus Trichoderma harzianum [, ]. It was initially discovered as an antifungal compound [] but has shown potential for other applications, such as antiviral activity [, ].

Q2: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C16H19NO5 and a molecular weight of 305.33 g/mol [].

Q3: How is this compound's structure elucidated?

A4: The structure of HAR was determined using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, ]. These techniques help determine the connectivity of atoms and functional groups within the molecule.

Q4: Has the biosynthesis of this compound been investigated?

A5: Yes, studies using isotope-labeled precursors like acetic acid and methionine have provided insights into the biosynthetic pathway of this compound []. Research revealed that the biosynthesis involves iterative enzymatic steps using a methyltransferase and a flavin-dependent monooxygenase to introduce specific methoxy groups []. Interestingly, a temporary N-methoxy group plays a crucial role in directing the reactivity during biosynthesis [].

Q5: What is the significance of the stereochemistry of this compound?

A6: this compound exists as a single enantiomer, specifically the (-) enantiomer [, ]. This chirality likely plays a crucial role in its biological activity, as interactions with biological targets are often stereospecific.

Q6: Does this compound have any antiviral properties?

A7: Yes, recent research has shown that HAR exhibits anti-Zika virus (ZIKV) activity []. It inhibits ZIKV replication by directly targeting and suppressing the activity of the viral RNA-dependent RNA polymerase (RdRp) [].

Q7: Are there any known structure-activity relationship (SAR) studies for this compound?

A8: While detailed SAR studies are limited, the first synthesis of HAR and its analogs was achieved by metalation of substituted pyridylcarbamates []. This synthetic strategy allows for modifications at specific positions of the pyridine ring, enabling the exploration of how structural changes affect biological activity.

Q8: Has this compound shown any effects on mammalian cells?

A9: Interestingly, HAR and its derivatives have been shown to inhibit myogenesis, the process of muscle cell formation, in vitro [, , ]. This effect seems to be related to the inhibition of succinate dehydrogenase and the subsequent accumulation of succinate [, ].

Q9: What are the potential applications of this compound in agriculture?

A10: Given its potent antifungal activity, HAR holds promise as a biocontrol agent against plant pathogenic fungi []. Its use could potentially reduce reliance on synthetic fungicides, offering a more sustainable approach to crop protection.

Q10: Are there any analytical methods for detecting and quantifying this compound?

A11: High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Mass Spectrometry (MS) is a commonly used technique for identifying and quantifying this compound in complex mixtures [, ]. This method allows for sensitive and specific detection of HAR in various matrices.

Q11: What is the current research focus regarding this compound?

A12: Ongoing research focuses on elucidating the detailed mechanism of action of HAR against various pathogens, exploring its potential in different biological contexts, and developing efficient production and formulation strategies for its practical applications [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl azide](/img/structure/B3039069.png)

![Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate](/img/structure/B3039073.png)

![Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate](/img/structure/B3039074.png)

![4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine](/img/structure/B3039081.png)

![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)

methanone](/img/structure/B3039083.png)

![3-[(4-Chlorobenzyl)sulfinyl]-1,2-propanediol](/img/structure/B3039085.png)

![3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3039088.png)